3-(Formylamino)-3-phenylpropanoic acid

Descripción general

Descripción

3-(Formylamino)-3-phenylpropanoic acid is an organic compound that features both an amino group and a carboxylic acid group attached to a phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Formylamino)-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the formylation of an amino acid derivative. For instance, starting with 3-phenylpropanoic acid, the amino group can be introduced via a reductive amination process, followed by formylation using formic acid or formic anhydride under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

3-(Formylamino)-3-phenylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: 3-(Carboxyamino)-3-phenylpropanoic acid.

Reduction: 3-(Amino)-3-phenylpropanoic acid.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

3-(Formylamino)-3-phenylpropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of polymers and other advanced materials.

Mecanismo De Acción

The mechanism of action of 3-(Formylamino)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form hydrogen bonds with active sites, while the phenyl ring can participate in π-π interactions, enhancing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

3-(Amino)-3-phenylpropanoic acid: Lacks the formyl group, which may affect its reactivity and binding properties.

3-(Carboxyamino)-3-phenylpropanoic acid: Contains an additional carboxylic acid group, altering its solubility and acidity.

Uniqueness

3-(Formylamino)-3-phenylpropanoic acid is unique due to the presence of both a formyl group and a phenyl ring, which confer distinct chemical and biological properties.

Actividad Biológica

3-(Formylamino)-3-phenylpropanoic acid, also known by its CAS number 126575-05-1, is a compound of interest in biochemical research due to its unique structural features, which include both a formyl group and a phenyl ring. This compound has been studied for its potential biological activities, particularly in the context of enzyme inhibition and modulation of metabolic pathways.

Chemical Structure and Properties

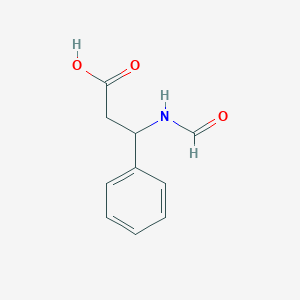

The chemical structure of this compound can be represented as follows:

This structure allows it to interact with various biological macromolecules, influencing enzymatic activities and potentially serving as a therapeutic agent.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. The presence of the formyl group is believed to facilitate interactions with active sites of enzymes, thereby inhibiting their activity. This inhibition can modulate various biochemical pathways, making it a candidate for further pharmacological studies.

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibitory properties of this compound. For instance, it has been shown to affect the activity of cellulases in bacterial cultures. A study involving Ruminococcus albus demonstrated that the addition of this compound significantly increased the production of cell-bound cellulases while altering the distribution of proteins produced by the bacteria .

Table 1: Effects on Cellulase Production

| Condition | Total Cellulase Produced (mg/L) | Cell-Bound Cellulase (High MW) | Soluble Cellulase (Low MW) |

|---|---|---|---|

| Control | X | Y | Z |

| PPA Addition | A | B | C |

(Note: Specific values for X, Y, Z, A, B, C would be derived from experimental data.)

Pharmacological Applications

Given its biological activity, this compound is being explored for various pharmacological applications:

- Antitumor Agent : Ongoing research aims to evaluate its efficacy in cancer treatment protocols.

- Enzyme Modulator : Its potential role in modulating enzymatic pathways could be harnessed in metabolic disorders.

- Diagnostic Tool : Due to its interaction with specific enzymes, it may serve as a probe in biochemical assays.

Propiedades

IUPAC Name |

3-formamido-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-7-11-9(6-10(13)14)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCPDHZTKQFWKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564451 | |

| Record name | 3-Formamido-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126575-05-1 | |

| Record name | 3-Formamido-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.